N-benzyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-27-18-9-5-8-16(10-18)23-20(26)14-29-21-24-17(13-28-21)11-19(25)22-12-15-6-3-2-4-7-15/h2-10,13H,11-12,14H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTDZKGAIHSQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to have significant activity againstSalmonella typhi , suggesting that it may target bacterial proteins or pathways. Additionally, some derivatives have been identified as SHP2 inhibitors , indicating potential targets in signal transduction pathways.
Mode of Action
If it acts similarly to other SHP2 inhibitors, it may bind to the target protein and inhibit its function, leading to disruption of downstream signaling pathways.
Biological Activity
N-benzyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article explores the compound's biological activity, including its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several notable functional groups:
- Benzyl group : Enhances hydrophobic interactions.
- Methoxyphenyl group : May contribute to increased cytotoxicity through electron-donating properties.
- Thiazole ring : Imparts stability and reactivity, crucial for biological interactions.
Its molecular weight is 438.5 g/mol, and it can be represented by the following chemical structure:
Anticancer Activity
Research indicates that compounds containing thiazole and benzothiazole moieties exhibit significant anticancer effects. For instance, N-benzyl derivatives have shown considerable activity against various cancer cell lines, including leukemia and breast cancer cells. The presence of the methoxyphenyl group enhances cytotoxic activity, likely stabilizing reactive intermediates during biological interactions.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 1.61 ± 1.92 | Apoptosis induction |
| Compound B | Leukemia | 1.98 ± 1.22 | Inhibition of Bcl-2 |
| N-benzyl derivative | Various | < Doxorubicin | Hydrophobic interaction |
Anticonvulsant Activity
Studies have demonstrated that derivatives of N-benzyl compounds are potent anticonvulsants. For example, the structure of N-benzyl-2-acetamidoacetamides has been linked to significant anticonvulsant activity with ED50 values comparable to established drugs like phenytoin . The placement of specific heteroatoms in the molecule is crucial for maximizing this activity.
Table 2: Anticonvulsant Activity Data
| Compound | ED50 (mg/kg) | Route of Administration |
|---|---|---|
| R-isomer of N-benzyl derivative | 4.5 | Intraperitoneal |
| S-isomer of N-benzyl derivative | >100 | Intraperitoneal |
| Phenytoin | 6.5 | Intraperitoneal |
The mechanisms through which this compound exerts its biological effects include:
- Hydrophobic Interactions : Engaging with target proteins to enhance efficacy as inhibitors or modulators in cancer pathways.
- Induction of Apoptosis : Particularly in cancer cells, leading to programmed cell death.
- Inhibition of Key Enzymes : Involved in tumor growth and progression.
Case Studies
A notable study demonstrated that a related compound exhibited a maximal β-cell protective activity against ER stress with an EC50 value significantly lower than other tested compounds, highlighting the potential for diabetes treatment . This suggests that modifications to the N-benzyl scaffold could yield compounds with improved pharmacological profiles.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Substituents on the Aromatic Rings
- N-(3-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide (C₂₂H₂₃N₃O₃S₂, MW 441.6): Replaces the 3-methoxyphenylamino group with a p-tolylamino (methyl-substituted) moiety.
- N-(3-chloro-4-methylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide (C₂₁H₂₀ClN₃O₃S₂, MW 462.0): Introduces a chloro and methyl group on the benzyl ring, combining steric bulk and electron-withdrawing effects. This may alter target binding and metabolic stability compared to the parent compound .
Thiazole Ring Modifications
- N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (Compound 107b):
- N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide :
Acetamide Side Chain Variations
- N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (Compound 5): Incorporates a thiazolidinone-quinazolinone hybrid.
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
- Lacks the thioether linkage and 2-oxoethyl group. Demonstrates structural similarity to penicillin derivatives, emphasizing the role of the acetamide-thiazole core in bioactivity .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-benzyl-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide?
Answer:
The compound can be synthesized via a multi-step approach:
Thiazole Core Formation : React 2-amino-4-substituted thiazole intermediates with chloroacetyl chloride in dioxane under basic conditions (e.g., triethylamine) to form the acetamide-thiazole backbone .
Thioether Linkage : Introduce the thioether moiety by reacting the thiazole intermediate with a mercaptoethyl derivative (e.g., 2-((3-methoxyphenyl)amino)-2-oxoethyl thiol) in a polar aprotic solvent like DMF.
N-Benzylation : Use benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) to functionalize the amine group.
Key Validation : Monitor reaction progress via TLC and purify intermediates via recrystallization (methanol/ethanol) .
Basic: How can the purity and structural integrity of this compound be validated?
Answer:
Employ a combination of analytical techniques:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent integration and chemical environment (e.g., aromatic protons at δ 7.2–8.0 ppm, carbonyl signals at δ 165–175 ppm) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1670–1710 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Elemental Analysis : Verify C, H, N, S percentages within ±0.3% of theoretical values .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
Crystallization : Grow single crystals via slow evaporation of a saturated DMSO/ethanol solution.
Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 230 K to minimize thermal motion .
Structure Refinement : Apply SHELX software (SHELXL for refinement) to model atomic positions, with R-factor thresholds <0.05 for high confidence .
Validation : Check for geometric outliers (e.g., bond angles, torsions) using CCDC validation tools .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
Answer:
Substituent Variation : Systematically modify:
- N-Benzyl Group : Replace with heteroaromatic or bulky alkyl groups to assess steric effects .
- Thiazole Ring : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
Biological Testing :
- Kinase Inhibition : Use Src kinase assays (e.g., ADP-Glo™) to evaluate IC₅₀ values .
- Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Data Analysis : Corrogate activity trends with computational descriptors (e.g., LogP, H-bond acceptors) .
Advanced: What computational strategies support the rational design of derivatives?
Answer:
Docking Studies : Use AutoDock Vina to predict binding modes in Src kinase (PDB: 2SRC). Focus on interactions with the substrate-binding pocket .
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps .
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Advanced: How to address contradictions in biological data across studies?
Answer:
Assay Standardization : Ensure consistent cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
Metabolic Stability : Test compounds in liver microsomes to rule out rapid degradation .
Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific binding .
Advanced: What strategies enhance the compound’s pharmacokinetic profile?
Answer:
Solubility Optimization : Introduce polar groups (e.g., sulfonamide) or formulate as a cyclodextrin inclusion complex .
Metabolic Resistance : Replace labile ester groups with amides or fluorinated analogs .
Permeability : Calculate logD values (pH 7.4) and use Caco-2 cell models to predict intestinal absorption .
Advanced: How to validate target engagement in cellular models?
Answer:
Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .
Western Blotting : Quantify phosphorylation levels of downstream Src substrates (e.g., FAK, STAT3) .
siRNA Knockdown : Confirm phenotype rescue in target-silenced cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
